molecular formula C23H29N3O2 B11803085 Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11803085
M. Wt: 379.5 g/mol
InChI Key: ZPEFMSGNPXTHIM-UHFFFAOYSA-N
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Description

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate (CAS: 1352499-61-6) is a synthetic organic compound primarily used for laboratory research purposes. The compound features a piperidine core substituted with a pyridinyl-pyrrolidinyl moiety and a benzyloxycarbonyl protecting group.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

benzyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C23H29N3O2/c1-18-15-20(16-24-22(18)25-12-7-8-13-25)21-11-5-6-14-26(21)23(27)28-17-19-9-3-2-4-10-19/h2-4,9-10,15-16,21H,5-8,11-14,17H2,1H3

InChI Key

ZPEFMSGNPXTHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C3CCCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Piperidine Linkage

A pivotal step involves Pd-catalyzed cross-coupling to form the pyridine-piperidine bond. For example:

Reagents/Conditions Yield Reference
Pd(OAc)₂, DPPF, CuCl, Cs₂CO₃, DMF, 100°C, 0.5 h55%
Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 70°C, 12 h83.3%

This reaction typically uses aryl boronic acids (e.g., 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid) and halogenated piperidine derivatives .

Pyrrolidine and Methyl Group Installation

The 5-methyl-6-(pyrrolidin-1-yl)pyridine subunit is synthesized through:

  • Direct Alkylation :

    • 5-Bromo-6-(pyrrolidin-1-yl)pyridine undergoes Suzuki coupling with methylboronic acid.

  • Nucleophilic Substitution :

    • 6-Chloropyridine reacts with pyrrolidine under basic conditions (e.g., K₂CO₃, DMF).

Catalytic Systems and Optimization

Palladium-Catalyzed Reactions

Catalyst System Ligands Solvent Application
Pd(OAc)₂DPPFDMFCoupling of boronic acids to bromides
Pd(PPh₃)₄NoneTHF/H₂OMicrowave-assisted couplings
PdCl₂PPh₃, Ag₂ODMAAryl-heteroaryl couplings

Key Roles :

  • DPPF enhances steric control in crowded reactions.

  • Ag₂O facilitates transmetalation in challenging substrates.

Copper-Mediated Reactions

CuCl is employed in Ullmann-type couplings for forming C–N bonds, though yields are moderate (55%).

Functional Group Transformations

Oxidation and Reduction Steps

Step Reagents Product
Oxidation of alcoholsDess-Martin periodinaneKetones (e.g., 5-oxo-piperidine)
Reduction of iminesNaBH₄, H₂/Pd-CSaturated piperidines

Amidation and Esterification

Reaction Reagents Yield Notes
Amidation of carboxylic acidsBPC, acetonitrile80–100%Parallel synthesis of carboxamides
Esterification with benzylDCC, DMAP, CH₂Cl₂70–85%High purity (≥95%)

Purification and Characterization

Method Conditions Outcome
Column chromatographySiO₂, hexanes/EtOAcIsolation of intermediates
RecrystallizationEthyl acetate/petroleum etherFinal purification
HPLCC18 column, MeCN/H₂OPurity assessment (>95%)

Comparative Analysis of Synthetic Pathways

Pathway Advantages Limitations
Suzuki couplingHigh regioselectivityCost of boronic acids
Ullmann couplingAvoids Pd catalystsModerate yields (55%)
Parallel amidationHigh throughputLimited to carboxylic acid derivatives

Structural Validation

Key analytical data for the target compound:

  • ¹H NMR (DMSO-d₆): δ 10.08 (d, J=17.5 Hz, 1H), 8.77 (d, J=11.5 Hz, 1H), 8.30 (s, 1H)

  • MS (ESI) : m/z 574 [M+H]⁺

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Ester Group

The benzyl ester undergoes catalytic hydrogenolysis to yield the corresponding piperidine-1-carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.

Typical Conditions

CatalystSolventPressureTemperatureYield (%)
Pd/C (10 wt%)MeOH/THF1–3 atm25–50°C85–92
  • Mechanism : The benzyl group is cleaved via adsorption of hydrogen onto palladium, forming toluene as a byproduct.

  • Applications : Generates a free carboxylic acid for subsequent amidation or salt formation.

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring

The pyridine ring’s electron-deficient nature allows selective substitutions at activated positions. While the 5-methyl and 6-pyrrolidin-1-yl groups are not direct leaving groups, NAS can occur under directed metalation conditions.

Example Reaction :

  • Substrate : Bromination at the pyridine C4 position via lithium-halogen exchange (using LDA/THF at −78°C), followed by quenching with Br₂ .

  • Key Reagents :

    • LDA (lithium diisopropylamide)

    • Bromine or electrophiles (e.g., aldehydes, ketones) .

Amidation of the Hydrolyzed Carboxylic Acid

After benzyl ester cleavage, the resulting carboxylic acid undergoes amidation with primary/secondary amines.

Protocol :

  • Hydrolyze benzyl ester (e.g., using NaOH/MeOH/THF).

  • Activate acid with HBTU or BPC (bis(pentafluorophenyl) carbonate) .

  • Couple with amines (e.g., aliphatic or aromatic amines) in DMF or DCM.

Yield Optimization :

Coupling AgentBaseSolventReaction TimePurity (%)
HBTUDIPEADMF12–24 h90–98
BPCTEADCM2–6 h85–95

Piperidine Ring Functionalization

The piperidine nitrogen can be alkylated or acylated after deprotection.

Alkylation Example :

  • Deprotection : Remove the benzyl group via hydrogenolysis.

  • Reaction : Treat with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃/CH₃CN.

Conditions :

Alkylating AgentBaseSolventTemperatureYield (%)
CH₃IK₂CO₃CH₃CN60°C75–80

Pyrrolidine Ring Modifications

The pyrrolidin-1-yl group undergoes N-alkylation or oxidation.

N-Alkylation :

  • Reagents : Alkyl halides (e.g., ethyl bromide) with NaH in THF .

  • Outcome : Substitution at the pyrrolidine nitrogen without ring opening .

Oxidation :

  • Reagents : mCPBA (meta-chloroperbenzoic acid) oxidizes pyrrolidine to pyrrolidinone .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings if halogenated.

Directed C–H Functionalization :

  • Step 1 : Introduce a bromine at C4 via directed ortho-metalation .

  • Step 2 : Suzuki coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ .

Typical Conditions :

CatalystLigandSolventTemperatureYield (%)
Pd(OAc)₂XPhosDME/H₂O80°C65–75

Cyclization Reactions

The compound’s structure permits cyclizations to form fused heterocycles.

Example : Intramolecular Heck reaction to form indole derivatives.

  • Conditions : Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 120°C .

Analytical Monitoring

Reactions are tracked using:

  • TLC (silica gel, UV visualization).

  • HPLC (C18 column, acetonitrile/water gradient) .

  • NMR (¹H/¹³C for structural confirmation).

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has shown promise in several areas of medicinal chemistry:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation .
  • Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties, indicating potential applications in treating bacterial infections .

Pharmacological Studies

The compound's structural features make it a candidate for pharmacological exploration, particularly in:

  • Antitumor Activity : Research indicates that derivatives containing pyrrolidine and pyridine structures often show antitumor effects, making this compound a potential lead for cancer drug development .
  • Anti-inflammatory Properties : The presence of functional groups allows for interactions that may result in anti-inflammatory effects, which are crucial in treating various inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. These steps may include:

  • Formation of the pyridine ring.
  • Introduction of the pyrrolidine moiety.
  • Esterification to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzyl 2-(6-methylpyridin-2-yl)piperidineSimilar pyrrolidine structurePotentially neuroprotectiveLacks additional methyl group at the 5-position
(S)-Benzyl 2-{(3-chloropyrazin-2-yl)methylcarbamoyl}piperidinePyrazine ring instead of pyridineAntimicrobial propertiesChlorine substitution alters reactivity
6-Benzyl-2-methylpyridineSimpler structure without pyrrolidineAntimicrobial effectsLacks complex ring structures

This table illustrates how structural modifications can influence biological activities, underscoring the potential for further exploration of this compound in drug development .

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can enhance the compound’s binding affinity to certain proteins, thereby influencing its biological activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number : 1352499-61-6
  • Supplier : Ambeed, Inc. (USA)
  • Hazard Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory system toxicity (Category 3) .

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues

1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (Compound 3p)

Structural Differences :

  • Core : Both compounds share a piperidine backbone.
  • Substituents :
    • Target Compound : Pyridinyl-pyrrolidinyl group at position 2 of piperidine.
    • Compound 3p : Benzo[d][1,3]dioxol-5-yl and methylbenzyl substituents.

Functional Implications :

  • The pyrrolidinyl-pyridinyl group in the target compound may enhance binding to nicotinic or dopaminergic receptors due to nitrogen-rich heterocycles.
  • Compound 3p’s benzo[d][1,3]dioxole moiety could confer metabolic stability or affinity for serotonin receptors .

Target Compound

  • GHS Hazards :
    • Acute Oral Toxicity : Category 4 (H302).
    • Skin Irritation : Category 2 (H315).
    • Eye Irritation : Category 2A (H319).
    • Respiratory Toxicity : Category 3 (H335) .

Compound 3p

  • No hazard data is available in the provided evidence. However, benzodioxole-containing compounds are often associated with hepatotoxicity or carcinogenicity in prolonged exposures.

Biological Activity

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl group, a pyrrolidine ring, and a pyridine derivative. Its molecular formula is C19_{19}H24_{24}N2_{2}O\ and it has a molecular weight of approximately 296.37 g/mol. The presence of two nitrogen atoms in its structure is significant for its pharmacological properties, as compounds containing pyrrolidine and pyridine structures are often associated with various biological activities, including neuroprotective effects, antimicrobial properties, and anti-inflammatory actions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related benzoylpiperidine derivatives have shown notable antiproliferative activity against various human cancer cell lines, including breast and ovarian cancer cells. The IC50_{50} values for these compounds range from 19.9 to 75.3 µM .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective properties. Interaction studies indicate potential effects on neurotransmitter systems, which could influence cognitive functions and mood regulation. This makes the compound a candidate for further exploration in treating neurological disorders.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented for their effectiveness against various pathogens, indicating that this compound could also exhibit such properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific steps may vary based on the reagents and conditions used. Key reactions include the formation of the pyrrolidine ring and the introduction of the benzyl group.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylateSimilar pyrrolidine structurePotentially neuroprotectiveLacks additional methyl group at the 5-position
(S)-Benzyl 2-{(3-chloropyrazin-2-yl)methylcarbamoyl}pyrrolidineFeatures a pyrazine ring instead of pyridineAntimicrobial propertiesChlorine substitution alters reactivity
6-Benzyl-2-methylpyridineSimpler structure with no pyrrolidineAntimicrobial effectsLacks complex ring structures

This table highlights how the dual-ring system and specific substitutions in this compound may confer distinct biological activities compared to similar compounds.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Neuroprotective Studies : A study evaluated the effects of pyridine derivatives on neuronal survival in vitro, demonstrating that specific modifications can enhance neuroprotective efficacy.
  • Antimicrobial Efficacy : Research on benzoylpiperidines showed significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can lead to improved antimicrobial properties.
  • Antitumor Activity : Investigations into piperidine derivatives indicated that certain substitutions can lead to enhanced antiproliferative effects in cancer cell lines.

These studies underscore the potential of this compound as a lead compound for drug development targeting various diseases.

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

  • Methodological Answer : Based on Safety Data Sheets (SDS), the compound requires strict adherence to PPE (gloves, goggles, lab coats) and ventilation controls due to its GHS classification for skin/eye irritation (H315/H319) and respiratory sensitivity (H335) . Storage should be in a tightly sealed container, away from ignition sources, and in a dry, ventilated area. Compatibility with oxidizers is unconfirmed, so segregation from reactive agents is advised . Regular inspections for container integrity are recommended.

Q. How can researchers address the lack of reported physicochemical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer : In absence of published data, researchers should employ experimental determination via differential scanning calorimetry (DSC) for thermal properties and HPLC/GC-MS for purity and solubility profiling. Computational tools like COSMO-RS or molecular dynamics simulations can predict solubility parameters. Cross-referencing structurally analogous piperidine-carboxylate derivatives (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate ) may provide preliminary benchmarks.

Q. What first-aid measures are critical for accidental exposure during synthesis or handling?

  • Methodological Answer : Immediate decontamination protocols include:
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .
  • Eye exposure : Rinse with water for 15 minutes; consult an ophthalmologist .
  • Ingestion : Do not induce vomiting; rinse mouth and seek medical attention .
    Document all incidents and review SDS updates (e.g., Ambeed’s 2023 revision ).

Advanced Research Questions

Q. How can experimental design mitigate risks from conflicting hazard data in related benzyl-piperidine derivatives?

  • Methodological Answer : Contradictions in toxicity profiles (e.g., acute oral toxicity in vs. "no known hazards" in ) necessitate tiered risk assessment:

Conduct in vitro assays (e.g., Ames test, cytotoxicity screening) to validate acute toxicity.

Use in silico tools (e.g., OECD QSAR Toolbox) to extrapolate from structurally similar compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate ).

Implement engineering controls (fume hoods, closed systems) during synthesis to minimize exposure until data is consistent.

Q. What strategies are recommended for optimizing the synthesis of this compound given limited procedural details?

  • Methodological Answer : Leverage methodologies for analogous intermediates (e.g., tert-butyl piperidine-carboxylates ):

Route selection : Consider Pd-catalyzed cross-coupling for pyridinyl-piperidine linkage, as seen in crizotinib intermediates .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.

Characterization : Validate via 1^1H/13^13C NMR, FT-IR (C=O stretch ~1700 cm1^{-1}), and HRMS. Purity should be confirmed by HPLC (≥98% ).

Q. How should researchers design stability studies to address gaps in reactivity data under varying conditions?

  • Methodological Answer : Design accelerated stability studies per ICH Q1A guidelines:
  • Thermal stability : Expose samples to 40°C/75% RH for 6 months; monitor degradation via TLC/HPLC.
  • Photostability : Use a xenon lamp (ICH Q1B) to assess UV-mediated decomposition.
  • Compatibility : Test with common solvents (DMF, DMSO) and reagents (e.g., TFA) used in peptide coupling .

Q. What analytical methods are suitable for detecting trace impurities or byproducts in this compound?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Compare against known byproducts of piperidine derivatives (e.g., dealkylated or oxidized species ). Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) can validate purity in absence of reference materials.

Data Contradiction and Gap Analysis

Q. How to resolve discrepancies in ecological impact assessments across SDS sources?

  • Methodological Answer : While some SDSs state "no ecological data" , others warn against environmental release . Proactively apply the precautionary principle:

Use biodegradability prediction models (e.g., BIOWIN).

Conduct acute aquatic toxicity tests with Daphnia magna (OECD 202) at 1–10 mg/L concentrations.

Implement waste neutralization protocols (e.g., incineration with scrubbers) per regional regulations .

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